Methyl 2-iodo-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoate ester, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-(trifluoromethyl)benzoate using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like dichloromethane.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 5-(trifluoromethyl)benzoate is reacted with an iodoarene under basic conditions. This method provides high yields and is widely used in industrial settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-iodo-5-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: As an intermediate in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: In the production of specialty chemicals, materials science, and as a precursor in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-(trifluoromethyl)benzoate depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Methyl 2-iodo-5-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
These compounds share similar structural features but differ in the halogen atom attached to the benzoate ring. The presence of different halogens affects the reactivity, selectivity, and applications of these compounds. This compound is unique due to the larger size and higher reactivity of the iodine atom, making it a valuable intermediate in various synthetic transformations.
Properties
IUPAC Name |
methyl 2-iodo-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERJVZDLDFKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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